3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in functional groups and reactivity.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid stands out due to its unique combination of stability and reactivity, making it a versatile compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its significance in scientific research .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-10-9-15(11-23)12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOALCOVGGTYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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